molecular formula C12H9BrF3NO2 B1414022 Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805585-90-3

Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)phenylacetate

Cat. No. B1414022
CAS RN: 1805585-90-3
M. Wt: 336.1 g/mol
InChI Key: BMLYJAAWWXDVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2-cyano-5-(trifluoromethyl)phenylacetate, commonly known as EBCT, is a synthetic organic compound that has been studied in a variety of scientific fields. It is a carbonyl compound composed of an ethyl group, a bromine atom, two cyano groups, and a trifluoromethyl phenylacetate group. EBCT has been used in a wide range of applications, including drug synthesis, organic synthesis, and biochemistry.

Scientific Research Applications

EBCT has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as a tool in biochemistry. It has also been used in the synthesis of various compounds, such as β-lactams, β-lactones, and substituted phenylacetic acids. Additionally, EBCT has been used in the synthesis of bioactive compounds, such as β-lactam antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of EBCT is not well understood. However, it is believed that the reaction of the two reactants in the presence of a base catalyst leads to the formation of an intermediate product, which is then further reacted with ethyl bromide to form EBCT. The intermediate product is believed to be an important intermediate in the formation of EBCT, as it is responsible for the formation of the cyano groups and the trifluoromethyl phenylacetate group.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBCT are not well understood. However, it has been suggested that the compound may have an inhibitory effect on the enzyme β-lactamase, which is responsible for the breakdown of β-lactam antibiotics. Additionally, it has been suggested that EBCT may have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

The use of EBCT in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its synthesis is relatively straightforward. Additionally, it is a stable compound, and it is not toxic or hazardous. However, there are some limitations to its use. It is not soluble in water, and it must be stored in a cool, dry place. Additionally, it is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.

Future Directions

EBCT has potential applications in a variety of scientific fields. It could be used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as a tool in biochemistry. Additionally, it could be used in the synthesis of bioactive compounds, such as β-lactam antibiotics and antifungal agents. Additionally, further research could be conducted to better understand the mechanism of action of EBCT, as well as its biochemical and physiological effects. Finally, further research could be conducted to develop new applications for EBCT, such as its use in the synthesis of new drugs or other bioactive compounds.

properties

IUPAC Name

ethyl 2-[4-bromo-2-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-3-9(12(14,15)16)10(13)4-8(7)6-17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLYJAAWWXDVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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